molecular formula C16H17FN2O4S B297053 N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No.: B297053
M. Wt: 352.4 g/mol
InChI Key: OKJMYJBJHZLQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to visualize hypoxic regions in tumors and other tissues.

Mechanism of Action

FMISO binds to proteins that are upregulated in hypoxic conditions, such as carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. FMISO is reduced in hypoxic conditions, forming a reactive intermediate that binds covalently to proteins. This covalent binding results in the accumulation of FMISO in hypoxic regions of tumors, which can be visualized using N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.
Biochemical and Physiological Effects
FMISO has been shown to be safe and well-tolerated in clinical trials. It is rapidly cleared from the body, with a half-life of approximately 2 hours. FMISO does not have any known pharmacological effects, as it is used solely as a diagnostic imaging agent.

Advantages and Limitations for Lab Experiments

FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). FMISO this compound imaging is highly sensitive and specific for hypoxic regions of tumors, allowing for accurate visualization of tumor hypoxia. FMISO this compound imaging can also be used to monitor therapeutic response, as changes in FMISO uptake can indicate changes in tumor hypoxia.
One limitation of FMISO this compound imaging is its limited spatial resolution, which can make it difficult to distinguish between hypoxic regions of tumors and other tissues. Additionally, FMISO this compound imaging requires specialized equipment and expertise, which can limit its availability and accessibility.

Future Directions

For FMISO research include the development of new radiopharmaceuticals that can target specific hypoxia-related proteins, such as CAIX. Additionally, the use of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging in combination with other imaging modalities, such as MRI and CT, may improve the accuracy and specificity of tumor hypoxia visualization. Finally, the development of new therapeutic strategies that target hypoxic regions of tumors may be informed by FMISO this compound imaging.

Synthesis Methods

FMISO is synthesized from 3-fluoroaniline and 4-methoxybenzenesulfonyl chloride in a two-step process. In the first step, 3-fluoroaniline is reacted with sodium hydroxide to form the corresponding sodium salt. In the second step, the sodium salt is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with N-methylglycine to form FMISO.

Scientific Research Applications

FMISO is used in N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging to visualize hypoxic regions in tumors and other tissues. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. FMISO accumulates in hypoxic regions of tumors due to its ability to bind to proteins that are upregulated in hypoxic conditions. By visualizing hypoxic regions in tumors, FMISO this compound imaging can help guide treatment decisions and monitor therapeutic response.

Properties

Molecular Formula

C16H17FN2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-13-5-3-4-12(17)10-13)24(21,22)15-8-6-14(23-2)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

OKJMYJBJHZLQDP-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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